4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
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Overview
Description
4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide group, a tetrahydrofuran ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide include other benzamide derivatives and compounds with similar structural features, such as:
- 4-chloro-N-(2-oxo-1,2-dihydro-3H-indol-3-yl)benzamide
- 4-chloro-N-(2-oxo-1,2-dihydroquinolin-3-yl)benzamide
- 4-chloro-N-(2-oxo-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22ClF3N2O4 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
N-[4-benzoyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C25H22ClF3N2O4/c1-15-20(21(32)16-6-3-2-4-7-16)24(25(27,28)29,23(34)31(15)14-19-8-5-13-35-19)30-22(33)17-9-11-18(26)12-10-17/h2-4,6-7,9-12,19H,5,8,13-14H2,1H3,(H,30,33) |
InChI Key |
VAMPVVQKFHIBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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